7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

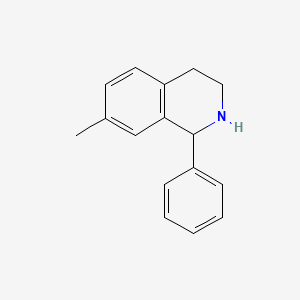

7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a tetrahydroisoquinoline core with a methyl group at the 7th position and a phenyl group at the 1st position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium on carbon

Substitution: Bromine, chlorine

Major Products:

Oxidation: Isoquinoline derivatives

Reduction: Saturated tetrahydroisoquinoline derivatives

Substitution: Halogenated tetrahydroisoquinoline derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

MTHIQ is structurally related to tetrahydroisoquinoline derivatives, which have been extensively studied for their pharmacological properties. The compound exhibits a range of biological activities that make it a candidate for drug development:

- Neuroprotective Effects : MTHIQ has shown promise as a neuroprotective agent against dopaminergic neurodegeneration. Studies indicate that it can enhance the survival of dopaminergic neurons and prevent neurodegeneration induced by neurotoxic agents like rotenone . This property positions MTHIQ as a potential therapeutic candidate for neurodegenerative diseases such as Parkinson's disease.

- Antidepressant Activity : The compound has been noted for its antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in mood regulation .

- Anticonvulsant Properties : MTHIQ has demonstrated anticonvulsant effects in various experimental models. It enhances the efficacy of established anticonvulsants like carbamazepine and valproate, suggesting its potential use as an adjunct therapy in epilepsy management .

Applications in Treating Neurodegenerative Diseases

The structural analogs of MTHIQ have been investigated for their roles in treating dopaminergic nerve diseases. The following table summarizes key findings related to its applications:

Synthesis and Derivatives

The synthesis of MTHIQ involves several chemical reactions that can yield high-purity products suitable for pharmaceutical applications. The synthetic methods typically involve acylation and reduction processes using β-phenylethylamine as a starting material . This process not only provides MTHIQ but also opens pathways for creating various derivatives with potentially enhanced biological activity.

Future Directions and Research Opportunities

Ongoing research into MTHIQ and its derivatives aims to further elucidate their mechanisms of action and optimize their therapeutic profiles. Key areas for future exploration include:

- Structural Modifications : Investigating how modifications to the MTHIQ structure affect its pharmacological properties could lead to the development of more potent compounds.

- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of MTHIQ in humans will be crucial for its potential approval as a therapeutic agent.

- Mechanistic Studies : Further studies on the molecular mechanisms underlying its neuroprotective and antidepressant effects will enhance understanding and guide future drug design efforts.

Mecanismo De Acción

The mechanism of action of 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which are crucial for its neuroprotective and therapeutic effects . It may also inhibit the activity of certain enzymes, such as monoamine oxidase, thereby increasing the levels of neurotransmitters in the brain .

Comparación Con Compuestos Similares

- 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Comparison: 7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the methyl group at the 7th position, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .

Actividad Biológica

Overview

7-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (MPTI) is a synthetic compound belonging to the tetrahydroisoquinoline class, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as an anticancer agent. The structure of MPTI includes a tetrahydroisoquinoline core modified with a methyl group at the 7th position and a phenyl group at the 1st position, which influences its pharmacological properties.

The biological activity of MPTI is largely attributed to its interaction with various neurotransmitter systems. It primarily modulates dopaminergic and serotonergic pathways, which are crucial for neuroprotective effects. Research indicates that MPTI may exert neuroprotective effects against neurotoxins such as MPTP and rotenone, which are known to induce parkinsonian symptoms in animal models .

Neuroprotective Properties

MPTI has been studied extensively for its neuroprotective capabilities. In rodent models, it has demonstrated the ability to:

- Antagonize behavioral syndromes induced by neurotoxins such as MPTP and rotenone.

- Protect against neuronal degeneration in the hippocampus during hypoxic conditions .

- Restore altered monoamine levels , contributing to its potential role in treating neurodegenerative diseases .

Anticancer Activity

Preliminary studies suggest that MPTI exhibits anticancer properties , although specific mechanisms remain under investigation. Its structural analogs have shown promise in inhibiting various cancer cell lines, indicating a need for further exploration of MPTI's potential in oncology .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Initial findings suggest that it may possess inhibitory effects against certain pathogens, although detailed studies are required to quantify this activity and understand the underlying mechanisms.

Research Findings and Case Studies

MPTI can be synthesized through several methods, with the Pictet-Spengler reaction being one of the most common approaches. This involves the condensation of β-phenylethylamine with an aldehyde or ketone under acidic conditions. The compound can undergo various chemical reactions such as oxidation and reduction, leading to different derivatives that may exhibit distinct biological activities.

Comparison with Similar Compounds

MPTI's biological profile can be compared to related tetrahydroisoquinoline derivatives:

Propiedades

IUPAC Name |

7-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-12-7-8-13-9-10-17-16(15(13)11-12)14-5-3-2-4-6-14/h2-8,11,16-17H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVDQPKNWIVQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.